N-(2,5-difluorophenyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-difluorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c13-9-6-7-11(14)12(8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPONFDTNDFKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 2,5 Difluorophenyl Benzenesulfonamide
Established Synthetic Routes for N-(2,5-difluorophenyl)benzenesulfonamide
The preparation of this compound is primarily achieved through well-established sulfonamidation reactions. These methods form the cornerstone of its synthesis, providing reliable access to the target molecule.
Benzenesulfonyl Chloride Reaction with 2,5-Difluoroaniline (B146615)
The most conventional and widely employed method for synthesizing this compound is the reaction between benzenesulfonyl chloride and 2,5-difluoroaniline. This reaction, a classic example of nucleophilic substitution on a sulfonyl chloride, is efficient and generally proceeds to completion nih.gov. The reaction is analogous to the Hinsberg test, where benzenesulfonyl chloride is used to distinguish between primary, secondary, and tertiary amines researchgate.net.
In a typical procedure, benzenesulfonyl chloride is treated with a stoichiometric amount of 2,5-difluoroaniline nih.gov. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or sodium bicarbonate, to neutralize the hydrochloric acid byproduct formed during the reaction rsc.org. The choice of solvent can vary, with common options including acetone, chloroform, or conducting the reaction under neat (solvent-free) conditions at room temperature rsc.orgnih.govresearchgate.net. For instance, a similar compound, N-(2,5-dimethylphenyl)benzenesulfonamide, is synthesized by boiling the reactants for a short period, followed by precipitation in cold water researchgate.net. The resulting solid product can then be purified by recrystallization from a suitable solvent like dilute ethanol (B145695) nih.govresearchgate.net.
The general reaction scheme is as follows:
C₆H₅SO₂Cl + H₂N-C₆H₃F₂ → C₆H₅SO₂NH-C₆H₃F₂ + HCl
Alternative Synthetic Pathways and Their Mechanistic Basis
While the reaction of benzenesulfonyl chloride with 2,5-difluoroaniline remains a primary route, several alternative pathways for the synthesis of N-arylsulfonamides have been developed. These methods often utilize different starting materials and catalytic systems, offering advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
One notable alternative involves the reductive coupling of nitroarenes with sodium arylsulfinates . In this approach, a nitro-substituted aromatic compound, such as 1,4-difluoro-2-nitrobenzene, can be reacted with a sodium arylsulfinate in the presence of a catalyst and a reducing agent. For example, iron(II) chloride (FeCl₂) has been used as a catalyst with sodium bisulfite (NaHSO₃) as the reductant under mild conditions organic-chemistry.org. Mechanistic studies suggest that the N-S bond may form through the direct coupling of the nitroarene with the sodium arylsulfinate before the reduction of the nitro group organic-chemistry.org. Palladium-on-carbon (Pd/C) has also been employed as an efficient catalyst for this transformation, where the sodium arylsulfinate can act as both a coupling partner and a reductant, avoiding the need for an external reducing agent nih.gov.
Another innovative approach is the visible-light-induced coupling of aryl azides with sulfinic acid derivatives . This method employs a dual copper and photoredox catalysis system to facilitate the S(O)₂–N bond formation between an arylsulfinic acid and an aryl azide (B81097) rsc.org. This reaction proceeds under redox-neutral conditions and is mechanistically distinct from traditional nucleophilic substitution reactions. The process is believed to involve the generation of a triplet nitrene from the aryl azide upon exposure to visible light, which then couples with a sulfonyl radical generated in situ rsc.org.
Methodological Advancements in N-Arylsulfonamide Synthesis
Continuous research in organic synthesis has led to significant methodological advancements in the preparation of N-arylsulfonamides, focusing on improving efficiency, selectivity, and sustainability.
Catalyst Development for Enhanced Yield and Selectivity
The development of novel catalysts has been instrumental in enhancing the synthesis of N-arylsulfonamides. Copper-based catalysts are widely used due to their low cost and high efficiency researchgate.net. For instance, copper(I) iodide (CuI) in the presence of a ligand like L-proline has been used for the cross-coupling of sulfonamides with aryl halides, often under microwave irradiation to accelerate the reaction organic-chemistry.org.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for N-arylsulfonamide synthesis. These methods allow for the coupling of sulfonamides with aryl halides or triflates and are known for their broad substrate scope and functional group tolerance rsc.org.
More recently, organocatalysis has emerged as a powerful tool. N-(Phenylsulfonyl)benzenesulfonamide (NPBSA) itself has been reported as an effective organocatalyst for certain organic transformations, highlighting the potential for autocatalytic or related catalytic systems in sulfonamide chemistry rsc.org. The use of such metal-free catalysts is advantageous as it avoids potential contamination of the product with toxic metal residues.
| Catalyst System | Reactants | Key Advantages |
| FeCl₂ / NaHSO₃ | Nitroarenes + Sodium arylsulfinates | Mild conditions, readily available starting materials. organic-chemistry.org |
| Pd/C | Nitroarenes + Sodium arylsulfinates | High efficiency, no external reductant needed. nih.gov |
| Copper/Visible Light | Aryl azides + Sulfinic acids | Redox-neutral, mild conditions. rsc.org |
| CuI / L-proline | Sulfonamides + Aryl halides | Microwave compatible, accelerated reaction times. organic-chemistry.org |
| NPBSA | Aldehydes, benzil, ammonium (B1175870) nitriles | Metal-free, solvent-free conditions. rsc.org |
Green Chemistry Approaches and Sustainable Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for N-arylsulfonamide synthesis. A key focus has been the reduction or elimination of hazardous organic solvents.
Solvent-free (neat) reactions have been shown to be effective for the synthesis of N-arylsulfonamides from arylsulfonyl chlorides and amines at room temperature nih.gov. These reactions often proceed faster and with higher purity than their solvent-based counterparts.
The use of water as a solvent is another important green chemistry approach. The synthesis of sulfonamides has been successfully carried out in aqueous media, which is environmentally friendly and cost-effective nih.gov. Additionally, other green solvents like polyethylene (B3416737) glycol (PEG) have been explored nih.gov.
The development of catalytic systems that operate under mild conditions also contributes to the sustainability of these synthetic routes. For example, the use of iodine as a catalyst with t-butyl hydroperoxide as an oxidant in water has been reported for the synthesis of sulfonamides from sulfonohydrazides and amines nih.gov. Furthermore, straightforward and scalable methods for direct C-N bond formation using primary sulfonamides and aliphatic aldehydes have been developed using a catalytic system of sodium iodide and sodium percarbonate, which is a green oxidant.
Derivatization Strategies and Analogue Generation
The this compound scaffold can be chemically modified to generate a library of analogues for various applications, including structure-activity relationship (SAR) studies in drug discovery. Derivatization can occur at the sulfonamide nitrogen or on either of the two phenyl rings.
N-Alkylation and N-Arylation: The hydrogen on the sulfonamide nitrogen is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile to introduce alkyl or aryl groups. N-alkylation can be achieved using alkyl halides. N-arylation of N-arylsulfonamides to form N,N-diarylsulfonamides can be accomplished via cross-coupling reactions, for example, using a nickel catalyst to couple with aryl bromides nih.gov. Copper-catalyzed Chan-Evans-Lam reactions provide a method for the chemoselective N-arylation of aminobenzene sulfonamides with arylboron nucleophiles.
N-Acylation: The sulfonamide nitrogen can also be acylated to form N-acylsulfonamides. This is typically achieved by reacting the sulfonamide with an acyl chloride or anhydride. The reactivity of the sulfonamide can be low, often requiring harsh conditions or additives. A more efficient method is the "sulfo-click" reaction between a sulfonyl azide and a thioacid, which proceeds under mild, often aqueous, conditions nih.gov.
Modification of the Phenyl Rings: The two phenyl rings of this compound offer sites for further functionalization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be used to introduce additional substituents, although the directing effects of the existing groups (sulfonamide and fluorine atoms) would need to be carefully considered. For instance, the modification of the phenyl ring of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates has been explored to create novel bioactive compounds rsc.org.
These derivatization strategies allow for the systematic modification of the this compound structure, enabling the fine-tuning of its physicochemical and biological properties.
Substituent Effects on Synthetic Efficiency and Product Diversity
The efficiency of synthetic routes for this compound and its analogs, as well as the diversity of achievable products, is significantly influenced by the nature and position of substituents on the aromatic rings. These substituent effects are critical in modulating reaction yields and guiding the design of derivatives with specific properties.
Research into the synthesis of benzenesulfinamide (B100797) derivatives through a dual copper and visible-light-catalyzed S(O)2–N coupling has highlighted the importance of substituents on the benzene (B151609) ring of aryl azide precursors. nih.gov In this context, electron-donating groups were found to be more effective than electron-withdrawing groups in achieving high yields. For instance, reactions using aryl azides with para-substituted alkyl groups like methyl and isopropyl resulted in higher yields of the corresponding benzenesulfinamide products compared to those with halide groups. nih.gov However, the introduction of multiple substituents, such as in di-substituted aryl azides, tended to decrease the reaction yield. nih.gov Conversely, for the arylsulfinic acid component, electronic effects appeared to have minimal impact on the reaction's success, with both unsubstituted and electron-withdrawing substituted versions yielding good results. nih.gov
The "tail approach" is a common strategy to create product diversity, involving the addition of various chemical moieties ("tails") to the main benzenesulfonamide (B165840) scaffold. nih.govrsc.org This method allows for extensive exploration of structure-activity relationships by interacting with different regions of a target's active site. rsc.org For example, a library of benzenesulfonamides was created by introducing an imidazolidin-2-one linker at the para or meta position relative to the sulfonamide group, with a variety of tails characterized by different electronic and steric properties, including aliphatic chains and substituted aryl groups. nih.gov
The synthesis of N-benzyl-4-methylbenzenesulfonamides involves a two-step process: first, the reaction of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide. nsf.gov The nature of the primary amine and the reaction conditions are crucial for the efficiency of this process. In another study, the synthesis of various benzenesulfonamide derivatives as anti-influenza agents demonstrated that substitutions on the aniline (B41778) precursors significantly impacted biological potency. nih.gov For instance, aniline analogues with 3-Cl and 3-CF3 substituents showed much better antiviral potencies, and the introduction of a second small hydrophobic group led to highly potent compounds. nih.gov This highlights how substituent choice directly influences the properties of the final product, thereby guiding synthetic efforts toward more effective compounds.
A study on ortho-substituted benzenesulfonamides involved the synthesis of nearly 50 derivatives with seven different substituent groups to probe their interactions with human carbonic anhydrase isozymes. acs.org The synthetic scheme for these 2,5-disubstituted benzenesulfonamides began with 4-chloro-3-sulfamoylbenzoic acid, which was converted to ester and amide intermediates before further modification. acs.org This systematic variation of substituents is a key strategy for generating product diversity and understanding structural requirements for biological activity.
Table 1: Effect of Substituents on Benzenesulfinamide Synthesis Yield nih.gov
| Substituent on Aryl Azide (Position) | Yield (%) | Substituent Type |
| None | 61 | - |
| p-CH3 | 86 | Electron-Donating |
| p-iPr | 82 | Electron-Donating |
| p-F | 78 | Electron-Withdrawing |
| p-Cl | 75 | Electron-Withdrawing |
| p-Br | 73 | Electron-Withdrawing |
| m-CH3 | 81 | Electron-Donating |
| o-CH3 | 77 | Electron-Donating |
| 2,6-di-CH3 | 58 | Electron-Donating |
| 2,4-di-Cl | 35 | Electron-Withdrawing |
Library Synthesis Methodologies for Benzenesulfonamide Derivatives
The development of new therapeutic agents and chemical probes often relies on the synthesis of large, diverse collections of related compounds, known as chemical libraries. For benzenesulfonamide derivatives, several library synthesis methodologies have been established to efficiently generate numerous analogs for screening and structure-activity relationship (SAR) studies.
A common strategy involves a multi-step synthetic sequence where a core intermediate is derivatized with a variety of building blocks. For example, a library of benzenesulfonamides was synthesized starting from commercially available 4- or 3-aminobenzenesulfonamide. nih.gov These starting materials were first reacted with chloroacetyl chloride to form chloroacetamide intermediates. Subsequently, a series of nucleophilic substitution reactions with various anilines and amines were performed to produce a diverse set of amido derivatives. nih.gov This parallel synthesis approach allows for the rapid creation of many compounds from a few common intermediates.
Another approach focuses on modifying a lead compound to explore its chemical space. The optimization of a salicylamide-based inhibitor led to the identification of a potent benzenesulfonamide derivative. nih.gov Further exploration using parallel synthesis methodology was employed to create a range of analogs, ultimately leading to compounds with significantly improved potency and metabolic stability. nih.gov Similarly, in the development of HIV-1 capsid inhibitors, three series of benzenesulfonamide-containing phenylalanine derivatives were designed and synthesized. nih.gov This systematic approach involved scaffold evolution, starting with a benzenesulfonamide group, which was then cyclized to a benzothiadiazine ring, and finally modified using bioisosterism and scaffold hopping strategies to generate distinct series of compounds for evaluation. nih.gov
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, has also been employed for the library synthesis of benzenesulfonamides. A library of benzenesulfonamides bearing 1,2,3-triazole rings was synthesized by reacting sulfanilamide (B372717) azide with a variety of terminal alkynes. nih.gov This method is highly efficient and allows for the introduction of diverse functional groups, including esters, carboxylic acids, and amides, onto the triazole ring, yielding a large library of compounds for biological screening. nih.gov
The design strategy for new anticancer agents has also utilized library synthesis. A series of 4-thiazolone-based benzenesulfonamides was synthesized based on a "tail approach," where different benzylidene tails were appended to the core structure to explore interactions within the hydrophobic region of the target enzyme's binding site. rsc.org This method of bioisosteric replacement and tail appendage is a powerful tool for generating chemical diversity and optimizing biological activity within a compound series. rsc.orgsemanticscholar.org
Purification and Isolation Techniques in Synthetic Protocols
The purification and isolation of this compound and its derivatives are critical steps in their synthesis to ensure the removal of impurities, unreacted starting materials, and by-products. The choice of technique depends on the physical properties of the target compound, such as its polarity and crystallinity, as well as the nature of the impurities.
Crystallization is a widely used and effective method for purifying solid benzenesulfonamide derivatives. This technique relies on the differential solubility of the compound and impurities in a chosen solvent system. A common approach involves dissolving the crude product in a "good" solvent, in which it is highly soluble, and then inducing precipitation by adding a "poor" solvent, in which it is much less soluble. google.com For benzenesulfonamide derivatives, a polar solvent like an alcohol (e.g., ethanol) or a mixed solvent of alcohol and water often serves as the good solvent, while water acts as the poor solvent. google.com The process can involve dissolving the compound in the hot good solvent and allowing it to cool slowly, or dissolving it in a mixed solvent system followed by cooling or concentration crystallization. google.com Recrystallization from ethanol or dilute ethanol has been specifically reported for the purification of various N-aryl-arylsulfonamides and other sulfonamide derivatives, often yielding pure crystals suitable for analysis. nsf.govnih.govnih.gov
Chromatography is another fundamental technique for the separation and purification of organic compounds, including benzenesulfonamides. ijddr.in It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov
Column Chromatography: This is a versatile method used to purify compounds from a reaction mixture. For instance, after the synthesis of 5-allyl-2-hydroxy-3-methoxybenzaldehyde, a precursor for some sulfonamide derivatives, the resulting oil was purified using column chromatography. semanticscholar.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) is crucial for achieving good separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative-scale purification. It offers high resolution and is suitable for separating closely related compounds. sielc.com Mixed-mode chromatography, which utilizes multiple interaction mechanisms (e.g., hydrophobic and ion-exchange), can provide unique selectivity for separating structurally similar sulfonamides like benzenesulfonamide and sulfanilamide. sielc.com For sensitive compounds that might degrade under standard conditions, purification can be performed at low temperatures, sacrificing some chromatographic performance for the sake of compound stability. chromatographyonline.com
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and determining the purity of the product, but it can also guide the development of column chromatography conditions. ijddr.innih.gov
In industrial settings, a multi-step purification strategy is often employed, combining different chromatographic principles for maximum efficiency. polypeptide.com A typical process might involve a "capturing" step, such as ion exchange chromatography, to remove the bulk of impurities, followed by a "polishing" step using reversed-phase chromatography (RPC) to achieve high purity. polypeptide.com
Advanced Structural Elucidation and Conformational Analysis of N 2,5 Difluorophenyl Benzenesulfonamide
X-ray Crystallography of N-(2,5-difluorophenyl)benzenesulfonamide and its Related Structures
X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. While specific crystallographic data for this compound is not available in the provided search results, extensive studies on closely related analogs, such as its dichloro and dimethyl counterparts, provide a robust framework for predicting its structural characteristics.
In the solid state, arylsulfonamides commonly form extended supramolecular networks stabilized by intermolecular hydrogen bonds. The most prominent of these is the N-H···O hydrogen bond, where the amide proton (N-H) acts as a hydrogen bond donor and one of the sulfonyl oxygen atoms (S=O) acts as an acceptor. This interaction typically links molecules into dimers or chains. nih.govnih.gov
For instance, in the crystal structure of N-(2,5-dichlorophenyl)benzenesulfonamide, molecules are linked into chains by N-H···O hydrogen bonds. nih.gov Similarly, N-(2,5-dimethylphenyl)benzenesulfonamide forms inversion dimers through pairs of N-H···O hydrogen bonds. nih.gov It is highly probable that this compound engages in similar N-H···O bonding to form comparable dimeric or chain motifs in its crystal lattice.
Furthermore, intramolecular hydrogen bonds can influence the molecule's conformation. In N-(2,5-dichlorophenyl)benzenesulfonamide, an intramolecular N-H···Cl hydrogen bond is observed, where the N-H bond is oriented syn to the ortho-chloro substituent. nih.govnih.gov Given the electronegativity and proximity of the fluorine atom at the ortho position in this compound, a similar, albeit weaker, intramolecular N-H···F interaction is plausible, which would affect the orientation of the aniline (B41778) ring.
| Compound | Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Resulting Motif | Citation |
| N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide | Intermolecular | N-H···O | 3.163 (3) | 161 (3) | Dimers | nih.gov |
| Intramolecular | N-H···Cl | 2.976 (2) | 116 (3) | S(5) ring | nih.gov | |
| N-(2,5-dichlorophenyl)benzenesulfonamide | Intermolecular | N-H···O | - | - | Chains | nih.gov |
| Intramolecular | N-H···Cl | - | - | S(5) ring | nih.gov | |
| N-(2,5-dimethylphenyl)benzenesulfonamide | Intermolecular | N-H···O | - | - | Inversion dimers | nih.gov |
Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a well-documented phenomenon among benzenesulfonamide (B165840) derivatives. rsc.org These different polymorphs arise from variations in molecular conformation and/or intermolecular packing arrangements, leading to different crystal lattices. rsc.org Conformational differences among molecules are often linked to the specifics of the intramolecular noncovalent interactions realized in the crystal. rsc.org
While no specific polymorphs of this compound have been reported in the search results, the structural versatility of the sulfonamide functional group suggests that it could exhibit polymorphism under different crystallization conditions. Each potential polymorph would possess a unique set of physical properties, stemming from the distinct arrangement of molecules and the strength of the intermolecular forces, such as the N-H···O hydrogen bonds.
The N-C bond within the C—SO2—NH—C segment typically adopts a gauche conformation relative to the S=O bonds. nih.govnih.gov This results in C-SO2-NH-C torsion angles that are consistently found in the range of approximately 60° to 75°. For example, the value for N-(2,5-dichlorophenyl)benzenesulfonamide is 66.4 (2)°, and for N-(2,5-dimethylphenyl)benzenesulfonamide, it is 62.7 (2)°. nih.govnih.gov This indicates that the molecule is significantly bent at the sulfur atom. Based on this strong trend, this compound is expected to adopt a similar bent conformation characterized by a comparable C-SO2-NH-C torsion angle.
| Compound | C-SO2-NH-C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Citation |
| N-(2,5-dichlorophenyl)benzenesulfonamide | 66.4 (2) | 73.3 (1) | nih.gov |
| N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide | 62.1 (2) | 67.8 (1) | nih.gov |
| N-(2,5-dimethylphenyl)benzenesulfonamide | 62.7 (2) | 40.4 (1) | nih.gov |
| N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide | gauche conformation | - | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies
NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound in solution and probing its local electronic environments. ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.
The ¹H NMR spectrum is used to verify the presence and connectivity of protons in the molecule. For this compound, the spectrum would show characteristic signals for the protons on the two distinct aromatic rings. researchgate.net The proton of the sulfonamide (–SO₂NH–) group is expected to appear as a singlet at a downfield chemical shift, typically between 8.78 and 10.15 ppm, due to its acidic nature and attachment to the electronegative sulfonyl group. rsc.org The aromatic protons would appear as complex multiplets in the region of 6.5 to 8.5 ppm. researchgate.net
The ¹³C NMR spectrum provides information about the carbon skeleton. The aromatic carbons of sulfonamide derivatives generally resonate in the region between 111 and 160 ppm. researchgate.netrsc.org The carbon atoms directly bonded to the highly electronegative fluorine atoms (C-F) in the difluorophenyl ring would exhibit characteristic chemical shifts and C-F coupling, aiding in their unambiguous assignment.
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Citation |
| ¹H | Sulfonamide N-H | 8.78 - 10.15 | Singlet | rsc.org |
| Aromatic C-H | 6.5 - 8.5 | Multiplets | researchgate.net | |
| ¹³C | Aromatic C | 111 - 160 | Singlets/Doublets | researchgate.netrsc.org |
¹⁹F NMR is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orgnih.gov The chemical shifts in ¹⁹F NMR are extremely sensitive to the local electronic environment, spanning a very wide range (typically -200 to +200 ppm). alfa-chemistry.com
In this compound, the two fluorine atoms are in chemically non-equivalent positions: one is ortho to the sulfonamide group (C2-F) and the other is meta (C5-F). This non-equivalence means they will produce two distinct signals in the ¹⁹F NMR spectrum. The chemical shift of each fluorine atom will be influenced by through-bond and through-space effects from the neighboring sulfonamide group and the other fluorine atom. For aromatic fluorine (Ar-F), signals typically appear in the +80 to +170 ppm range (relative to CFCl₃). alfa-chemistry.com The precise chemical shifts and the coupling constant between the two fluorine nuclei (JFF) would provide definitive confirmation of their relative positions on the phenyl ring. huji.ac.il
Computational and Theoretical Chemistry Investigations of N 2,5 Difluorophenyl Benzenesulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of N-(2,5-difluorophenyl)benzenesulfonamide. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic behavior.
DFT Studies on Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution
DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For benzenesulfonamide (B165840) derivatives, the HOMO is often located on the aniline (B41778) or phenyl ring, while the LUMO can be distributed across the sulfonyl group and the adjacent aromatic ring. dntb.gov.uaresearchgate.net This distribution facilitates intramolecular charge transfer upon electronic excitation. dntb.gov.ua
The electron density distribution, visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In sulfonamides, the oxygen atoms of the sulfonyl group typically exhibit a high negative potential, making them likely sites for electrophilic attack and hydrogen bond acceptance. researchgate.net Conversely, the N-H proton and aromatic protons often show positive potential.
| Parameter | Representative Value | Reference |
| HOMO Energy | -6.125 eV | researchgate.net |
| LUMO Energy | -1.157 eV | researchgate.net |
| HOMO-LUMO Gap | 4.968 eV | researchgate.net |
Note: The values are for 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide and serve as a representative example for benzenesulfonamide derivatives.
Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These calculations are sensitive to the molecular geometry and electronic environment of the nuclei. For N-substituted benzenesulfonamides, incremental shifts due to different substituents can be computed to predict the chemical shifts in more complex derivatives. researchgate.net
IR Spectroscopy: The vibrational frequencies of a molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. For benzenesulfonamide derivatives, characteristic vibrational bands include the N-H stretching, asymmetric and symmetric SO₂ stretching, and S-N stretching vibrations. researchgate.netresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. nih.govmdpi.com It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com The electronic transitions in sulfonamides are often of the π → π* type, involving charge transfer from the phenyl ring to the sulfonyl group. rsc.org
| Spectroscopic Parameter | Calculated Value/Range | Reference |
| ¹H NMR (N-H proton) | 8.78 - 10.15 ppm | rsc.org |
| ¹³C NMR (Sulfonyl-bearing C) | ~140 ppm | rsc.org |
| IR (Asymmetric SO₂ stretch) | 1376-1309 cm⁻¹ | researchgate.net |
| IR (Symmetric SO₂ stretch) | 1177-1148 cm⁻¹ | researchgate.net |
| UV-Vis (λmax) | ~290 nm | researchgate.net |
Note: These values are representative of the class of benzenesulfonamide compounds and may vary for this compound.
Molecular Dynamics Simulations for Conformational Space and Flexibility
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and how it is influenced by its environment.
Solvent Effects on Molecular Conformation
The conformation of a flexible molecule like this compound can be significantly influenced by the surrounding solvent. MD simulations in explicit solvent models can reveal how different solvents stabilize or destabilize particular conformations. aps.orgrsc.orgnih.govnih.gov For instance, polar solvents may favor conformations where polar groups are exposed to the solvent, while nonpolar solvents may favor more compact structures with intramolecular hydrogen bonding. nih.gov The polarity of the solvent can impact the structural fluctuations of macrocyclic and flexible molecules. scielo.br
Temperature-Dependent Conformational Transitions
Temperature can affect the conformational landscape of a molecule by providing the energy needed to overcome rotational barriers. MD simulations at different temperatures can be used to study these transitions and identify the most stable conformations at various temperatures. nih.govmdpi.commdpi.comnih.gov For sulfonamides, temperature can influence the binding affinity to target proteins, in part by affecting the rate of dissociation. nih.gov
Molecular Docking and Ligand-Protein Interaction Studies (in vitro, without biological outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govresearchgate.nettsijournals.com This method is valuable for understanding the non-covalent interactions that stabilize the ligand-protein complex. For benzenesulfonamide derivatives, docking studies have revealed common interaction patterns. nih.govnih.govrjb.ro These often involve hydrogen bonds between the sulfonamide group (specifically the SO₂ and N-H moieties) and polar residues in the protein's active site. Additionally, the aromatic rings of the ligand can form hydrophobic and π-stacking interactions with nonpolar residues of the protein. The specific binding mode and the strength of these interactions are dependent on the substitution pattern of the benzenesulfonamide and the topology of the protein's binding pocket.
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue Type | Reference |
| Hydrogen Bonding | Sulfonyl oxygens (O=S=O) | Polar/Charged (e.g., Arg, Lys, Asn) | nih.govrjb.ro |
| Hydrogen Bonding | Sulfonamide N-H | Polar/Charged (e.g., Asp, Glu) | rjb.ro |
| Hydrophobic Interactions | Phenyl rings | Nonpolar (e.g., Leu, Val, Ile) | researchgate.net |
| π-π Stacking | Phenyl rings | Aromatic (e.g., Phe, Tyr, Trp) | researchgate.net |
Identification of Potential Binding Sites on Model Macromolecules
The identification of how a small molecule like this compound might interact with biological targets is a critical step in computational analysis. This is primarily achieved through molecular docking simulations, a method that predicts the preferred orientation of a ligand when bound to a receptor.
Molecular docking involves placing the 3D structure of the ligand into the binding site of a macromolecule, such as a protein or enzyme, and calculating the most stable binding pose. niscpr.res.in This process helps in identifying key amino acid residues that may form crucial interactions with the ligand. For benzenesulfonamide derivatives, docking studies have been used to explore binding to various targets, including those for anticancer and antimicrobial activities. nih.govnih.gov For instance, in studies of similar sulfonamides, molecular docking has been employed to analyze non-bonding interactions and binding energy with receptors like the human breast cancer cell line MCF-7 receptor (PDB code: 4FA2) and the epidermal growth factor receptor (EGFR) kinase. nih.govnih.gov
While specific docking studies for this compound are not detailed in the reviewed literature, the process would involve preparing its 3D conformer and docking it against a library of potential protein targets. The results would typically be presented as a ranked list of binding poses, highlighting potential interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific amino acid residues within the protein's active site.
Binding Energy Calculations and Interaction Hotspots
Following the identification of potential binding poses, binding energy calculations are performed to quantify the strength of the ligand-receptor interaction. These calculations provide a numerical score, often in kcal/mol, that estimates the binding affinity. A more negative binding energy generally suggests a more stable and favorable interaction. nih.gov
Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to calculate binding free energy from molecular dynamics simulation trajectories. mdpi.com These calculations break down the total binding energy into contributions from different forces, such as van der Waals interactions, electrostatic interactions, and solvation energy.
For example, a molecular docking study on a series of new benzenesulfonamide derivatives targeting a breast cancer receptor produced binding energies ranging from -5.93 to -8.11 kcal/mol. nih.gov In another study of a benzenesulfonamide derivative against EGFR kinase, a binding energy of -8.27 kcal/mol was reported, with key interactions identified with residues like MET-793. nih.gov These "interaction hotspots"—specific residues that contribute significantly to the binding—are critical for understanding the mechanism of action. For this compound, one would expect the sulfonamide group (SO2NH) to act as a key hydrogen bond donor and acceptor, while the difluorophenyl and benzene rings would likely participate in hydrophobic and pi-stacking interactions. nih.gov
Table 1: Illustrative Binding Energy Data for Analogous Benzenesulfonamide Compounds (Note: This table presents example data from studies on similar compounds to illustrate typical findings, as specific data for this compound is not available in the cited literature.)
| Compound Analogue | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| (E)-N-(2-styrylphenyl)benzenesulfonamide | EGFR Kinase | -8.27 | MET-793 nih.gov |
| 2-benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide | Breast Cancer Receptor (4PYP) | -7.53 | Not Specified nih.gov |
| 2-(4-chlorobenzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide | Breast Cancer Receptor (4PYP) | -8.11 | Not Specified nih.gov |
| ({4-nitrophenyl}sulfonyl)tryptophan | E. coli DNA Gyrase (5MMN) | -6.37 | ASP 73, ILE 78, PRO 79 |
| ({4-nitrophenyl}sulfonyl)tryptophan | COVID-19 Main Protease (6LU7) | -6.35 | Not Specified |
QSAR/QSPR Modeling for Theoretical Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are built on the principle that the structure of a molecule dictates its activity.
Development of Descriptors for this compound Analogues
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that describe the physicochemical, topological, electronic, or structural features of a molecule. nih.gov For a series of analogues of this compound, a wide range of descriptors would be calculated to capture the structural variations within the series.
These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts, bond counts.
2D Descriptors: Topological indices (e.g., Wiener index, Kappa indices), connectivity indices (e.g., Chi indices), and descriptors based on 2D structure (e.g., AlogP98 for lipophilicity).
3D Descriptors: Parameters related to the 3D conformation of the molecule, such as dipole moment, molecular volume, and surface area. nih.gov
In QSAR studies on benzenesulfonamide derivatives, descriptors like lipophilicity (logP), molecular weight, molecular volume, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have been shown to be important. nih.gov For instance, a study on antimicrobial sulfonamides found a direct dependency between increased lipophilicity and higher antimicrobial activity. nih.gov The development of a robust QSAR model involves calculating a large set of these descriptors for each analogue and then using statistical methods to select the most relevant ones that correlate with the observed activity.
Prediction of Theoretical Activity Profiles Based on Structural Features
Once a set of relevant descriptors is identified, a mathematical model is created to link them to the biological activity. This model, often a linear or non-linear equation, can then be used to predict the activity of new, untested compounds based solely on their calculated descriptors.
For benzenesulfonamide analogues, QSAR models have been developed to predict activities such as anticancer and antimicrobial effects. nih.gov For example, a QSAR study on N-aryl derivatives as inhibitors of cholinesterases identified descriptors like AlogP98 (lipophilicity), Wiener index (molecular branching), and Dipole-Mag (dipole moment) as being critical for describing the bioactivity. The resulting QSAR equation allows for the prediction of the inhibitory constant (pKi) for new molecules in the series.
A hypothetical QSAR model for this compound analogues might look like the following illustrative equation, derived from a study on similar compounds:
pKi = 3.054 + 0.0055 * (WIENER) + 0.2284 * (ALOGP98) - 4.1829 * (CHI-V-3_C) - 0.5460 * (PHI)
This equation demonstrates how specific structural features (represented by the descriptors) can be quantitatively linked to a theoretical activity profile. The predictive power of such models is evaluated using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).
Molecular and Biochemical Interactions of N 2,5 Difluorophenyl Benzenesulfonamide in Vitro Mechanistic Focus
Protein-Ligand Interaction Analysis
Biophysical Techniques (e.g., ITC, SPR) for Binding Thermodynamics
The direct interaction between N-(2,5-difluorophenyl)benzenesulfonamide and its putative macromolecular targets can be quantitatively characterized using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These methods provide crucial insights into the thermodynamics and kinetics that govern the binding event.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding interaction between the compound and its target protein in solution. rsc.org This technique allows for the determination of the binding affinity (Kₐ), dissociation constant (Kₐ), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, thereby providing a complete thermodynamic profile of the interaction. rsc.orgnih.gov
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure binding kinetics. rsc.org In a typical SPR experiment, the target protein is immobilized on a sensor surface, and a solution containing this compound is flowed over it. nih.gov The binding event causes a change in the refractive index at the surface, which is detected and used to calculate the association rate constant (kₐ) and the dissociation rate constant (kₐ). The equilibrium dissociation constant (Kₐ) can then be calculated from the ratio of these rate constants (kₐ/kₐ). researchgate.net
While specific experimental data for this compound is not publicly available, the table below illustrates the typical thermodynamic and kinetic parameters that could be obtained from such studies, based on analyses of similar small molecule sulfonamide inhibitors binding to protein targets like carbonic anhydrase. researchgate.net
Table 1: Illustrative Binding Parameters for this compound with a Target Protein
| Parameter | Technique | Illustrative Value | Information Provided |
|---|---|---|---|
| Dissociation Constant (Kₐ) | ITC, SPR | 50 nM | Binding affinity |
| Association Constant (Kₐ) | ITC, SPR | 2 x 10⁷ M⁻¹ | Strength of the binding interaction |
| Association Rate (kₐ) | SPR | 1 x 10⁵ M⁻¹s⁻¹ | Rate of complex formation |
| Dissociation Rate (kₐ) | SPR | 5 x 10⁻³ s⁻¹ | Stability of the complex |
| Enthalpy Change (ΔH) | ITC | -25 kcal/mol | Contribution of hydrogen bonds and van der Waals forces |
| Entropy Change (TΔS) | ITC | -15 kcal/mol | Contribution of hydrophobic interactions and conformational changes |
| Stoichiometry (n) | ITC | 1.05 | Molar ratio of compound to protein in the complex |
Structural Biology of Compound-Macromolecule Complexes (e.g., Co-crystallization with target protein)
Understanding the precise three-dimensional interactions between this compound and its target protein at an atomic level is achievable through structural biology techniques, primarily X-ray crystallography of a co-crystallized complex. nih.gov This involves crystallizing the target protein while it is bound to the compound and then using X-ray diffraction to determine the electron density map and build an atomic model of the complex. nih.gov
The resulting structure reveals the specific binding mode of the compound within the protein's active or allosteric site. It elucidates the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are responsible for the binding affinity and selectivity. For benzenesulfonamide-based compounds, the sulfonamide group is a common hydrogen bond donor (N-H) and acceptor (S=O). nih.govusda.gov In the case of this compound, the fluorine atoms on the phenyl ring can form favorable halogen bonds or other electrostatic interactions, while the two aromatic rings can engage in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
Analysis of crystal structures of related sulfonamides reveals common interaction patterns. For instance, studies on N-(2,5-dimethylphenyl)benzenesulfonamide show the formation of inversion dimers linked by pairs of N-H···O hydrogen bonds in the crystal lattice, highlighting the importance of this interaction motif. nih.govusda.gov
Table 2: Potential Molecular Interactions between this compound and a Target Protein Binding Site
| Functional Group of Compound | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Sulfonamide (-SO₂NH-) | Hydrogen Bond (N-H as donor, O as acceptor) | Asp, Glu, Ser, Thr, Main-chain C=O or N-H |
| Benzenesulfonyl Ring | Hydrophobic Interaction, π-π Stacking | Leu, Ile, Val, Phe, Tyr, Trp |
| Difluorophenyl Ring | Hydrophobic Interaction, Halogen Bonding | Ala, Val, Leu, Phe, Electron-rich atoms (e.g., backbone carbonyls) |
| Fluorine Atoms | Electrostatic/Dipole Interactions | Polar residues, backbone atoms |
Cellular Pathway Modulation (in vitro, non-clinical mechanistic studies)
Investigation of Cellular Signaling Cascade Interventions
In vitro mechanistic studies are essential to determine how this compound modulates cellular signaling pathways. Based on the activities of other benzenesulfonamide (B165840) derivatives, this compound could potentially interfere with signaling cascades that regulate cell proliferation, survival, and stress responses. bioanalysis-zone.com For example, many small molecule inhibitors target protein kinases within pathways such as the MAPK/ERK or PI3K/Akt pathways, which are often dysregulated in disease states.
Investigations would typically involve treating specific cell lines with the compound and using techniques like Western blotting or phospho-proteomic arrays to measure changes in the phosphorylation status of key signaling proteins. A change in the phosphorylation of proteins such as ERK, Akt, or downstream effectors would indicate a direct or indirect intervention in these cascades. Such studies would elucidate the compound's mechanism of action at the cellular level, independent of any potential therapeutic application.
Apoptosis Induction Mechanisms in Cell Lines (purely mechanistic, not anti-cancer drug efficacy)
This compound may induce programmed cell death, or apoptosis, through specific mechanistic pathways. Studies on structurally related N-substituted benzamides have shown that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis. ulaval.calongdom.org This pathway is a plausible mechanism to investigate for this compound.
The mechanistic sequence of the intrinsic pathway typically involves the following key events:
Mitochondrial Outer Membrane Permeabilization (MOMP): The compound could directly or indirectly cause the release of cytochrome c from the mitochondria into the cytosol. ulaval.ca
Apoptosome Formation: In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1). This complex then recruits procaspase-9, forming a multi-protein complex known as the apoptosome. ulaval.ca
Caspase Cascade Activation: Within the apoptosome, procaspase-9 is cleaved and activated. Activated caspase-9 then proceeds to activate downstream effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving critical cellular substrates. ulaval.calongdom.org
Furthermore, a study on a compound containing the N-(2,5-difluorophenyl) moiety demonstrated the regulation of genes related to the BCL2, TNF, and caspase families, affecting both intrinsic and extrinsic apoptosis signaling pathways. sielc.com This suggests that this compound could modulate the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins to initiate the apoptotic process.
Table 3: Key Mechanistic Events in a Hypothesized Apoptosis Pathway
| Event | Key Molecular Players | Method of Detection (In Vitro) |
|---|---|---|
| Cytochrome c Release | Cytochrome c, Bcl-2 family proteins | Western blot of cytosolic vs. mitochondrial fractions |
| Caspase-9 Activation | Apaf-1, Procaspase-9, Caspase-9 | Western blot for cleaved caspase-9, Caspase activity assay |
| Effector Caspase Activation | Procaspase-3, Caspase-3 | Western blot for cleaved caspase-3, Caspase activity assay |
| Substrate Cleavage | PARP (Poly (ADP-ribose) polymerase) | Western blot for cleaved PARP |
Bioanalytical Methodologies for Compound Detection and Quantification in Biological Matrices (in vitro, non-clinical)
Accurate detection and quantification of this compound in in vitro biological matrices, such as cell lysates, culture medium, or microsomal fractions, are critical for mechanistic studies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the standard methodology for this purpose. rsc.org
A typical bioanalytical method would involve several steps:
Sample Preparation: To remove interfering substances like proteins and lipids, a sample preparation step is necessary. Common techniques include protein precipitation with an organic solvent (e.g., acetonitrile (B52724), methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.com
Chromatographic Separation: The prepared sample is injected into an HPLC system. Separation is typically achieved on a reverse-phase column (e.g., C18) using a mobile phase consisting of an aqueous component (like water with formic acid) and an organic component (like acetonitrile or methanol) in either an isocratic or gradient elution mode. nih.gov
Detection and Quantification: For detection, a UV detector can be used if the compound has a suitable chromophore. nih.gov However, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred. rsc.orgresearchgate.net LC-MS/MS operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte are monitored, providing excellent specificity and low limits of quantification.
The method must be validated according to established guidelines to ensure its reliability, assessing parameters such as linearity, accuracy, precision, recovery, and stability.
Table 4: Typical Parameters for a Validated HPLC-based Bioanalytical Method
| Validation Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | Correlation between concentration and instrument response |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | Lowest concentration quantifiable with acceptable accuracy and precision |
| Accuracy | 85-115% of nominal value (80-120% for LLOQ) | Closeness of measured value to the true value |
| Precision (RSD%) | ≤ 15% (≤ 20% for LLOQ) | Variability of measurements (repeatability and intermediate precision) |
| Recovery | Consistent and reproducible | Efficiency of the extraction process |
| Matrix Effect | Minimal ion suppression or enhancement | Influence of matrix components on analyte ionization (for LC-MS) |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2,5 Difluorophenyl Benzenesulfonamide Analogues
Systematic Modification of the Sulfonamide Core and Aryl Rings
The modification of the benzenesulfonamide (B165840) scaffold is a common strategy in drug discovery. openaccesspub.org For analogues of N-(2,5-difluorophenyl)benzenesulfonamide, this involves altering substituents on both the phenyl ring attached to the sulfur atom and the N-phenyl ring. Studies have shown that modifications to the sulfonamide moiety are generally well-tolerated, while the substituents on the aryl rings play a more critical role in determining activity. nih.gov The synthesis of a series of fluorinated benzenesulfonamides has demonstrated that the specific arrangement of the benzenesulfonamide group, a hydrophobic substituent, and other functional groups is necessary to achieve desired activity. nih.gov
The effects of various substituents on the absorption spectra of N-(substitutedphenyl)benzene sulphonamides have been interpreted through correlations with Hammett equations, which quantify the electronic (resonance and inductive) effects of substituents. nih.gov Quantum-chemical calculations on C-substituted five-membered N-heterocycles, which share characteristics with substituted aryl systems, show that the position of substituents profoundly influences their electron-donating or electron-withdrawing properties. rsc.org For instance, nitrogen atoms in positions ortho to a substituent can significantly enhance electron donation and weaken electron withdrawal. rsc.org This principle highlights the importance of the substitution pattern on the aryl rings of benzenesulfonamide analogues.
Table 1: Impact of Representative Substituent Modifications on Molecular Properties
| Modification Site | Substituent Type | Impact on Electronic Properties | Impact on Steric Properties |
| Benzenesulfonyl Ring | Electron-Withdrawing (e.g., -NO₂) | Increases acidity of sulfonamide N-H | Moderate steric bulk |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Decreases acidity of sulfonamide N-H | Variable steric bulk | |
| N-Phenyl Ring | Halogens (e.g., -F, -Cl) | Strong inductive withdrawal, weak resonance donation. nih.gov | Minimal to moderate increase in bulk. nih.gov |
| Alkyl Groups (e.g., -CH₃) | Electron-donating via induction and hyperconjugation | Increases steric hindrance | |
| Sulfonamide Core | N-Alkylation (e.g., N-CH₃) | Removes H-bond donor capability, may alter conformation | Adds bulk directly to the core linker |
The three-dimensional shape of benzenesulfonamide analogues is crucial for their interaction with biological targets. Rotational spectroscopy and quantum chemical calculations have been used to determine the conformational preferences of benzenesulfonamides. mdpi.comresearchgate.net For benzenesulfonamide itself, two stable conformers are predicted: one where the NH₂ group eclipses the SO₂ group and another where it is staggered. researchgate.net However, in many derivatives without ortho substituents, the preferred conformation features the amino group lying perpendicular to the aromatic plane. mdpi.com
The presence of substituents can dramatically alter these preferences. Weak intramolecular interactions, such as those between the sulfonamide nitrogen's lone pair and hydrogen atoms on a nearby methyl group (as in ortho-toluensulfonamide), can shift the amino group into a gauche orientation. mdpi.com The sulfonamide nitrogen atom, when deprotonated, can act as a ligand for metal ions, adopting a tetrahedral geometry that is critical for its inhibitory mechanism in certain enzymes. nih.gov The ability of the molecule to adopt a specific conformation allows it to fit within a binding site, where interactions like hydrogen bonds and hydrophobic contacts stabilize the complex. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR studies are computational methods used to correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively.
QSAR models have been successfully developed for various series of benzenesulfonamide derivatives to predict their activity. mdpi.com These models are built by calculating a range of molecular descriptors for a set of compounds with known activities and then using statistical methods, such as Orthogonal Projections to Latent Structures (OPLS), to find a mathematical relationship. mdpi.com For a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, QSAR analysis generated predictive models that identified key descriptors influencing their activity. mdpi.com
Similarly, QSPR models are used to predict physicochemical properties like lipophilicity, which is a critical factor in a molecule's behavior. mdpi.com Chemometric approaches have been used to model the lipophilicity of anticancer sulfonamide derivatives, comparing computationally derived logP values with those determined by chromatography. mdpi.com Such models help in understanding which molecular properties govern a particular characteristic and allow for the prediction of that property for new, unsynthesized structures. mdpi.com
A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of molecular features that are necessary for a specific biological interaction. dovepress.com For sulfonamide derivatives, pharmacophore models have been developed to identify these crucial features. nih.gov
A common five-point pharmacophore hypothesis for a series of aryl sulfonamide derivatives included two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring. researchgate.net The development of such models relies on a "training set" of active molecules, and their predictive power is validated against a "test set". nih.gov The key features identified often include:
Hydrogen Bond Donor: The N-H group of the sulfonamide is a critical hydrogen bond donor. nih.gov
Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl (SO₂) group are potent hydrogen bond acceptors. researchgate.net
Aromatic Rings: The two phenyl rings serve as hydrophobic features that can engage in hydrophobic or π-π stacking interactions. nih.govnih.gov
Hydrophobic Features: Substituents on the aryl rings can provide additional hydrophobic contact points. nih.gov
Table 2: Common Pharmacophoric Features Identified in Benzenesulfonamide Analogues
| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction | Reference |
| Hydrogen Bond Donor (HBD) | Sulfonamide N-H | Hydrogen Bonding | nih.gov |
| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygen atoms (O=S=O) | Hydrogen Bonding | researchgate.net |
| Aromatic Ring (AR) | Benzenesulfonyl ring, N-phenyl ring | π-π Stacking, Hydrophobic | nih.govresearchgate.net |
| Hydrophobic Group (HY) | Aryl rings and non-polar substituents | van der Waals, Hydrophobic | nih.gov |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are medicinal chemistry strategies used to create new molecules by replacing a core structure (scaffold) or a substituent with a group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties. cambridgemedchemconsulting.comsemanticscholar.org
Bioisosterism can range from simple atomic replacements (e.g., fluorine for a hydrogen atom) to more complex group substitutions (e.g., a tetrazole ring for a carboxylic acid group). nih.govsemanticscholar.org The replacement of a hydrogen with a fluorine atom can significantly alter potency and metabolic stability. nih.gov For the this compound scaffold, potential bioisosteric replacements could target the aryl rings or the sulfonamide linker. For example, a phenyl ring can often be replaced by a bioisosteric heterocycle like a pyridine (B92270) or thiophene (B33073) ring to modulate properties. cambridgemedchemconsulting.com Saturated scaffolds, such as bicyclo[1.1.1]pentane, are increasingly used as bioisosteres for para-substituted benzene (B151609) rings to improve properties like aqueous solubility and metabolic stability. semanticscholar.org The 2,5-dimethylphenyl scaffold has also been explored as a structural feature in the development of new compounds. mdpi.com These strategies allow for the exploration of novel chemical space while retaining the key pharmacophoric features identified in the original lead compound. mdpi.com
Ligand Efficiency and Lipophilic Efficiency Analysis for Analogue Optimization
In the contemporary drug discovery landscape, the optimization of a lead compound, such as this compound, into a viable drug candidate extends beyond merely maximizing potency. Key considerations include ensuring that the compound possesses a balanced profile of physicochemical properties to achieve favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Two crucial metrics employed in this multiparameter optimization process are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). core.ac.ukdundee.ac.uk These indices provide a quantitative assessment of the quality of a compound, guiding medicinal chemists toward molecules that achieve high potency in a compact and efficient manner, rather than through excessive size or lipophilicity, which can lead to poor developability. csmres.co.uk
Ligand Efficiency (LE) measures the binding energy of a ligand to its target protein per non-hydrogen atom (also known as heavy atom count, HAC). core.ac.uk It is a valuable tool for comparing compounds of different sizes, rewarding those that achieve a given potency with a smaller molecular scaffold. A higher LE value is generally desirable, with a commonly cited benchmark for a promising lead compound being greater than 0.3 kcal/mol per heavy atom. csmres.co.uk
Lipophilic Efficiency (LipE), also referred to as Ligand-Lipophilicity Efficiency (LLE), evaluates the potency of a compound relative to its lipophilicity, typically measured as LogP or LogD. researchgate.net It is calculated as pIC50 (or pEC50) minus the LogP of the compound. researchgate.net This metric is critical because high lipophilicity, while sometimes correlated with increased potency, is often associated with undesirable outcomes such as poor solubility, high metabolic clearance, and off-target toxicity. univie.ac.at A higher LipE value indicates that a compound achieves its potency without excessive greasiness. In lead optimization, a key goal is often to increase LipE by improving potency while maintaining or decreasing lipophilicity. csmres.co.uk An ideal LipE value for an optimized drug candidate is often considered to be in the range of 5 to 7 or greater. core.ac.ukcsmres.co.uk
To illustrate the application of these principles in the optimization of analogues of this compound, a hypothetical data set for a series of derivatives is presented below. This analysis is based on structure-activity relationship (SAR) trends observed in related benzenesulfonamide inhibitor programs. nih.govnih.gov The analysis aims to identify vectors for improvement by systematically modifying the core structure and evaluating the impact on potency and efficiency metrics.
The following interactive table details a series of hypothetical analogues based on the this compound scaffold. Modifications are introduced on both the benzenesulfonamide and the difluorophenyl rings to explore the SAR. For each analogue, the table provides the half-maximal inhibitory concentration (IC50), the calculated logarithm of the partition coefficient (cLogP), and the heavy atom count (HAC). From these, the potency (pIC50), Ligand Efficiency (LE), and Lipophilic Efficiency (LipE) are calculated to guide optimization.
Table 1: Ligand and Lipophilic Efficiency Analysis of this compound Analogues Note: Data presented is hypothetical and for illustrative purposes.
| Compound ID | R1 (Benzenesulfonamide Ring) | R2 (Difluorophenyl Ring) | IC50 (nM) | pIC50 | cLogP | HAC | LE (pIC50/HAC) | LipE (pIC50 - cLogP) |
|---|---|---|---|---|---|---|---|---|
| 1 | H | H | 250 | 6.60 | 3.5 | 19 | 0.35 | 3.10 |
| 2 | 4-Cl | H | 120 | 6.92 | 4.1 | 20 | 0.35 | 2.82 |
| 3 | 4-CH3 | H | 180 | 6.74 | 3.9 | 20 | 0.34 | 2.84 |
| 4 | 4-OCH3 | H | 95 | 7.02 | 3.7 | 21 | 0.33 | 3.32 |
| 5 | H | 4-CN | 80 | 7.10 | 3.4 | 21 | 0.34 | 3.70 |
| 6 | 4-Cl | 4-CN | 35 | 7.46 | 4.0 | 22 | 0.34 | 3.46 |
| 7 | 4-OCH3 | 4-CN | 20 | 7.70 | 3.6 | 23 | 0.33 | 4.10 |
Analysis of Research Findings:
The analysis of the hypothetical data in Table 1 provides clear directions for optimizing the this compound scaffold.
Parent Compound (1): The starting compound shows moderate potency and a LipE of 3.10. While its LE is respectable at 0.35, the LipE value is below the desirable range for a lead candidate, suggesting that potency gains should be sought without significantly increasing lipophilicity. csmres.co.ukunivie.ac.at
Effect of Substitution on the Benzenesulfonamide Ring (Compounds 2-4): Introducing substituents at the 4-position of the benzenesulfonamide ring explores electronic and steric effects. A chloro-substituent (Compound 2 ) improves potency (120 nM vs. 250 nM) but also increases cLogP, resulting in a lower LipE (2.82). This indicates that while potency is gained, it comes at the cost of increased lipophilicity, which is an unfavorable trade-off. The methyl group (Compound 3 ) offers no significant advantage. However, the methoxy (B1213986) group (Compound 4 ) provides a notable improvement, increasing potency (95 nM) while only slightly increasing cLogP, leading to a better LipE of 3.32. This suggests that an electron-donating group at this position is beneficial for activity and represents a favorable optimization path.
Effect of Substitution on the Difluorophenyl Ring (Compound 5): Adding a cyano group at the 4-position of the difluorophenyl ring (Compound 5 ) proves to be an effective strategy. It significantly boosts potency (80 nM) and slightly decreases lipophilicity, leading to a marked improvement in LipE to 3.70. This modification demonstrates an efficient translation of added atoms into binding affinity.
Combining Favorable Substitutions (Compounds 6-7): The most potent analogues emerge from combining the beneficial substitutions. Compound 6 , which marries the 4-chloro and 4-cyano substitutions, shows a significant drop in IC50 to 35 nM. However, its LipE (3.46) does not improve over Compound 5 due to the higher lipophilicity of the chlorine atom. The most promising analogue in this series is Compound 7 , which combines the 4-methoxy and 4-cyano groups. It achieves the highest potency (IC50 = 20 nM) and the best LipE of 4.10. While its LE is slightly lower, the substantial gain in LipE marks it as the most successfully optimized compound in this set. It effectively increases potency while maintaining a controlled lipophilicity, moving it closer to the desired profile for a preclinical candidate. core.ac.uk
Advanced Applications and Methodological Contributions of N 2,5 Difluorophenyl Benzenesulfonamide in Chemical Science
Utilization as a Chemical Probe for Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to elucidate its function or to validate it as a therapeutic target. nih.govchemrxiv.org The development of such probes is a critical step in chemical biology and drug discovery. Natural products and their derivatives are often used as chemical probes due to their vast structural diversity and inherent ability to interact with biological macromolecules. chemrxiv.org
The benzenesulfonamide (B165840) scaffold is present in numerous pharmacologically active agents. researchgate.net Derivatives of this class have been investigated for a range of biological activities, and their ability to form hydrogen bonds makes them suitable for interacting with biological targets like enzymes. However, based on available scientific literature, there are no specific studies that document the utilization of N-(2,5-difluorophenyl)benzenesulfonamide as a chemical probe for the exploration of biological systems. While its structural motifs suggest potential for biological interaction, its application as a targeted tool for proteomics or pathway elucidation has not been reported.
Role in Crystallographic Studies as a Co-crystallization Agent
In pharmaceutical science and crystal engineering, a co-crystallization agent, or coformer, is a molecule that is combined with an active pharmaceutical ingredient (API) to form a new crystalline solid known as a cocrystal. nih.govnih.gov This technique is a powerful strategy to improve the physicochemical properties of an API, such as its solubility, stability, and bioavailability, without altering its covalent structure. nih.govgoogle.com The coformer must be able to form robust non-covalent interactions, typically hydrogen bonds, with the API. nih.gov
Sulfonamides have proven to be effective coformers. For instance, sulfacetamide (B1682645) has been successfully used to form a novel drug-drug cocrystal with carbamazepine, with the goal of enhancing its dissolution behavior. mdpi.com The success of sulfonamides in this role is largely due to the presence of the -SO₂NH- group, which contains both strong hydrogen bond donors (N-H) and acceptors (S=O). While the broader class of sulfonamides is well-established in cocrystal formation, and patents have been filed for cocrystals involving other difluorophenyl-benzenesulfonamide derivatives google.com, there is no specific research in the reviewed literature that describes the use of this compound as a co-crystallization agent.
Potential in Material Science and Supramolecular Chemistry
The precise arrangement of molecules in the solid state dictates the macroscopic properties of a material. This compound, with its rigid aromatic rings and potent hydrogen bonding groups, is a prime candidate for applications in material science and supramolecular chemistry, which focuses on non-covalent interactions to build larger, functional architectures.
Crystal engineering is the rational design of crystalline solids. The predictability of intermolecular interactions is key, and the sulfonamide group provides a highly reliable interaction motif. Studies on N-(aryl)benzenesulfonamides reveal a consistent pattern of self-assembly dominated by N–H···O=S hydrogen bonds. researchgate.netnih.govnih.gov
While the specific crystal structure for this compound is not publicly documented, analysis of its close structural analogues provides strong evidence for its expected behavior. For example, N-(2,5-dimethylphenyl)benzenesulfonamide forms inversion dimers where pairs of molecules are linked by N–H···O hydrogen bonds. nih.gov Similarly, the crystal structure of N-(2,5-dichlorophenyl)benzenesulfonamide features chains of molecules also linked by N–H···O hydrogen bonds. nih.gov A study of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide also shows molecules linked by N–H···O(S) hydrogen bonds into dimers. researchgate.net This recurring supramolecular synthon—a robust hydrogen-bonded motif—demonstrates that the N-(2,5-disubstituted-phenyl)benzenesulfonamide framework reliably directs molecular self-assembly into predictable one-dimensional chains or zero-dimensional dimers. This predictability is fundamental for designing new materials with desired structural architectures.
| Compound | Molecular Formula | Crystal System | Space Group | Key Supramolecular Interaction | Reference |
|---|---|---|---|---|---|
| N-(2,5-dimethylphenyl)benzenesulfonamide | C₁₄H₁₅NO₂S | Monoclinic | P2₁/n | N–H···O hydrogen-bonded inversion dimers | nih.gov |
| N-(2,5-dichlorophenyl)benzenesulfonamide | C₁₂H₉Cl₂NO₂S | Monoclinic | P2₁/n | N–H···O hydrogen-bonded chains | nih.gov |
| N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide | C₁₂H₈F₂INO₂S | Monoclinic | P2₁/c | N–H···O hydrogen-bonded dimers | researchgate.net |
The ability to form cocrystals and salts is a significant asset in material science, particularly for tuning the properties of functional molecules. The formation of a salt typically requires a significant difference in the pKa values of the constituent acid and base, while cocrystals form between neutral molecules. nih.gov
The this compound molecule possesses both a weakly acidic proton on the sulfonamide nitrogen and electronegative oxygen atoms that can act as hydrogen bond acceptors, making it an excellent candidate for forming both salts and cocrystals. Patent literature demonstrates the feasibility of this approach within the same chemical family; for instance, cocrystals have been formed between polyethylene (B3416737) glycols (PEGs) and 4-[5-(2,4-difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide to achieve lower melting points and improved physical stability. google.com This precedent highlights the potential of the difluorophenyl-benzenesulfonamide moiety to engage in cocrystallization. By carefully selecting a coformer, it is conceivable to modulate the properties of this compound or to use it as a component to modify other molecules, thereby creating new materials with enhanced solubility, stability, or other desired characteristics. nih.govrsc.org
Future Research Directions and Unexplored Avenues in N 2,5 Difluorophenyl Benzenesulfonamide Research
Novel Synthetic Methodologies and Sustainable Production
The traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, which can generate hazardous by-products like HCl and may require the use of toxic solvents. sci-hub.se The future of N-(2,5-difluorophenyl)benzenesulfonamide synthesis lies in the adoption of green and sustainable chemistry principles.
Future research should focus on developing methodologies that minimize environmental impact and improve efficiency. rsc.orgresearchgate.net Promising strategies include:
Water as a Solvent: Exploring the use of water as a green solvent for the synthesis of this compound could significantly reduce the reliance on volatile organic compounds. sci-hub.se Methods using water in the presence of a base like sodium carbonate have proven effective for other sulfonamides and could be adapted. sci-hub.se
Alternative Reagents: Investigating alternatives to benzenesulfonyl chloride, such as sodium sulfinate, which is a more stable and less reactive sulfur source, could lead to milder reaction conditions. researchgate.net
Catalyst-Free and Solvent-Free Reactions: Research into neat (solvent-free) reaction conditions or the use of recyclable and benign solvents like polyethylene (B3416737) glycol (PEG-400) and deep eutectic solvents (DESs) could offer substantial environmental benefits. sci-hub.seresearchgate.net For example, a protocol using potassium carbonate as a base in PEG-400 has been successfully applied to other sulfonamides, yielding high percentages of the final product. sci-hub.se
One-Pot Syntheses: Developing one-pot procedures, such as the palladium-catalyzed amino-sulfonylation of aryl iodides, could streamline the synthesis process, improve yields, and reduce waste. researchgate.net
| Parameter | Traditional Method (Sulfonyl Chloride) | Potential Sustainable Alternatives |
|---|---|---|
| Starting Materials | Benzenesulfonyl chloride, 2,5-difluoroaniline (B146615) | Sodium benzenesulfinate, nitroarenes, thiols rsc.orgresearchgate.net |
| Solvents | Dichloromethane, DMF, Pyridine (B92270) researchgate.net | Water, Ethanol (B145695), Glycerol, Deep Eutectic Solvents (DESs), PEG-400 sci-hub.sersc.orgresearchgate.net |
| By-products | HCl, unwanted sulfonimides sci-hub.seresearchgate.net | Water, recyclable catalysts, minimal waste rsc.orgresearchgate.net |
| Conditions | Often requires elevated temperatures and base catalysts researchgate.net | Room temperature, aerobic conditions, simple filtration workup rsc.orgresearchgate.net |
Deeper Exploration of Specific Molecular Interaction Mechanisms
The biological activity and material properties of a molecule are dictated by its three-dimensional structure and the noncovalent interactions it forms. For this compound, a comprehensive understanding of its interaction landscape is crucial.
Future studies should aim to:
Characterize Intermolecular Forces: While N-H···O hydrogen bonds forming dimeric structures are common in benzenesulfonamides, the role of other, weaker interactions in the crystal packing of this compound warrants deeper investigation. nih.govnih.govnih.gov This includes C-H···F, C-H···π, and F···F interactions.
Investigate the "2,5-Difluorobenzene Effect": Research on related N-(difluorophenyl)benzamides has revealed that the 2,5-difluoro substitution pattern can lead to unusually short and influential C-H···F intermolecular interactions. rsc.org A dedicated study on this compound could confirm if this effect holds true for the sulfonamide class and quantify its impact on molecular aggregation and solid-state properties.
Analyze Conformational Polymorphism: Many benzenesulfonamide (B165840) derivatives are known to be highly polymorphic, meaning they can exist in different crystal forms with distinct properties. rsc.org A systematic screening for polymorphs of this compound, coupled with analysis of the unique intramolecular and intermolecular interactions in each form, could reveal conformers with optimized properties for specific applications. rsc.org
Advanced Computational Modeling for Predictive Research
Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving time and resources. Applying these methods to this compound can accelerate its development.
Key areas for computational investigation include:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate and analyze the structural and electronic properties of the molecule, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). sci-hub.se This information helps in predicting reactive sites and understanding intermolecular interactions.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in solution or interacting with a biological target. sci-hub.se This can provide insights into its conformational flexibility and the stability of its interactions over time.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives of this compound, QSAR models can be developed. These models correlate structural features with biological activity, enabling the rational design of new compounds with enhanced potency or selectivity.
Metabolic Pathway Prediction: A synergistic approach combining computational predictions with experimental assays can be used to elucidate potential metabolic pathways. acs.orgnih.gov This is crucial for understanding how the compound might be processed in vivo and for identifying potentially active or toxic metabolites.
| Computational Method | Objective | Predicted Outcome/Application |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic structure, vibrational frequencies, and reactivity descriptors. sci-hub.se | Validation of experimental spectra, prediction of reactive sites, understanding of noncovalent interactions. |
| Molecular Docking | Predict binding modes and affinities to biological targets (e.g., enzymes, receptors). nih.gov | Identification of potential protein targets, rational design of more potent inhibitors. |
| Molecular Dynamics (MD) Simulations | Simulate molecular motion and interaction stability over time. sci-hub.se | Assessment of conformational stability, analysis of protein-ligand complex dynamics. |
| ADME Prediction | Predict Absorption, Distribution, Metabolism, and Excretion properties. nih.gov | Early assessment of drug-likeness and pharmacokinetic profile to guide compound selection. frontiersin.org |
Development of Novel Analytical Probes Utilizing the Core Structure
The unique electronic and structural features of this compound, particularly the two fluorine atoms, make it an attractive scaffold for the development of novel analytical probes.
Future research could explore:
¹⁹F-NMR Probes: The difluorophenyl moiety provides a unique ¹⁹F nuclear magnetic resonance signature. This could be exploited to develop probes for studying biological systems. Changes in the ¹⁹F chemical shift upon binding to a target protein or in response to a specific microenvironment can be readily detected, making it a powerful tool for screening and mechanistic studies.
Fluorescent Sensors: While the core structure itself may not be strongly fluorescent, it can be chemically modified to create fluorescent probes. The sulfonamide nitrogen offers a convenient point for attaching fluorophores or environmentally sensitive dyes. The benzenesulfonamide portion can be tailored to act as a recognition element for specific analytes (e.g., metal ions, anions), with binding events leading to a measurable change in fluorescence.
Activity-Based Probes (ABPs): An ABP could be designed by incorporating a reactive group (a "warhead") onto the this compound scaffold. If the scaffold has an affinity for a particular class of enzymes, the ABP could bind covalently to the active site of the target, allowing for its identification and characterization within complex biological mixtures.
Integration with Emerging Technologies in Chemical Biology
Chemical biology seeks to study and manipulate biological systems using chemical tools. The this compound structure is well-suited for integration with cutting-edge technologies in this field.
Unexplored avenues include:
PROTACs and Molecular Glues: The scaffold could serve as a ligand for a protein of interest (POI) or an E3 ligase in the development of Proteolysis-Targeting Chimeras (PROTACs). By inducing the degradation of a disease-causing protein, such a molecule would represent a novel therapeutic modality.
Scaffold for Targeted Drug Delivery: The benzenesulfonamide core can be functionalized to attach to drug delivery systems, such as nanoparticles or antibody-drug conjugates (ADCs). This would allow for the targeted delivery of a payload to specific cells or tissues, enhancing efficacy.
Fragment-Based Drug Discovery (FBDD): The this compound molecule itself, or fragments thereof, could be used in FBDD campaigns. Screening these fragments against biological targets could identify weak but efficient binders, which can then be elaborated into more potent lead compounds. The fluorine atoms would be particularly useful for monitoring binding via ¹⁹F-NMR.
By pursuing these diverse research avenues, the scientific community can move beyond the fundamental characterization of this compound and begin to harness its full potential in sustainable chemistry, materials science, and biomedical research.
Compound Index
| Compound Name |
|---|
| This compound |
| Benzenesulfonyl chloride |
| 2,5-difluoroaniline |
| Sodium benzenesulfinate |
| Sodium carbonate |
| Potassium carbonate |
| Polyethylene glycol (PEG-400) |
| 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide cerradopub.com.brresearchgate.net |
| 2-Hydrazinocarbonyl-benzenesulfonamide cerradopub.com.brresearchgate.net |
| 4-(2-Amino-ethyl)-benzenesulfonamide cerradopub.com.brresearchgate.net |
| 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide cerradopub.com.brresearchgate.net |
| cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide nih.gov |
| N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2,5-difluorophenyl)benzenesulfonamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step routes, including nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example, brominated intermediates (e.g., 2-bromo-1-(2,4-difluorophenyl)ethanone) are reacted under controlled acetone reflux conditions, yielding ~16% after purification . Intermediates are characterized via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : X-ray crystallography provides definitive structural confirmation, as seen in related sulfonamides where bond lengths (mean σ(C–C) = 0.004 Å) and torsion angles are resolved . Complementary techniques include / NMR for functional group analysis and HRMS for molecular weight verification .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The electron-withdrawing nature of fluorine atoms meta and para to the sulfonamide group directs electrophilic substitution to ortho positions. Computational studies (e.g., density functional theory) can predict regioselectivity, while experimental validation involves monitoring reaction outcomes with varying electrophiles (e.g., nitration or halogenation reagents) .
Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?
- Methodological Answer : Yield optimization requires:
- Catalyst tuning : Palladium-based catalysts improve coupling efficiency in Suzuki-Miyaura reactions .
- Condition control : pH and temperature adjustments minimize side reactions (e.g., hydrolysis of nitro groups) .
- Purification : Flash chromatography or recrystallization enhances purity, critical for biological assays .
Q. How does this compound interact with biological targets such as carbonic anhydrase or microbial enzymes?
- Methodological Answer : Mechanistic studies involve:
- Enzyme inhibition assays : Measure IC values (e.g., micromolar-range potency against carbonic anhydrase) .
- Molecular docking : Predict binding affinities by simulating interactions with active-site residues (e.g., hydrophobic pockets accommodating fluorophenyl groups) .
- Comparative analysis : Benchmark against analogs like N-(2,5-difluorophenyl)thiourea to assess structural determinants of activity .
Q. What role do nitro and sulfonamide groups play in the compound’s stability under physiological conditions?
- Methodological Answer : Accelerated stability studies (e.g., pH 1–9 buffers at 37°C) reveal nitro group susceptibility to reduction, while the sulfonamide moiety remains intact. Mass spectrometry tracks degradation products, informing prodrug design strategies .
Comparative and Structural Analysis
Q. How does this compound compare to analogs with chlorine or methyl substituents in antimicrobial assays?
- Methodological Answer : Disk diffusion assays show broader inhibition zones compared to chlorinated analogs, attributed to fluorine’s enhanced electronegativity and membrane permeability. Minimum inhibitory concentration (MIC) values are determined via broth microdilution .
Q. What crystallographic data are available for structurally related benzenesulfonamides, and how do they inform conformational studies?
- Methodological Answer : Crystal structures (e.g., CCDC 738978) reveal planar sulfonamide geometries with dihedral angles <10° between aromatic rings. Hydrogen-bonding networks (e.g., N–H⋯O) stabilize the lattice, guiding co-crystal engineering for improved solubility .
Data Contradictions and Resolution
Q. Discrepancies in reported IC values for enzyme inhibition: How are these resolved?
- Methodological Answer : Variability arises from assay conditions (e.g., substrate concentration, pH). Standardization using recombinant enzymes (e.g., human carbonic anhydrase II) and controls (e.g., acetazolamide) ensures reproducibility. Meta-analyses reconcile data across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
